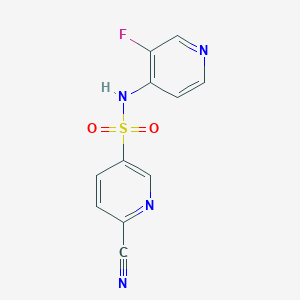

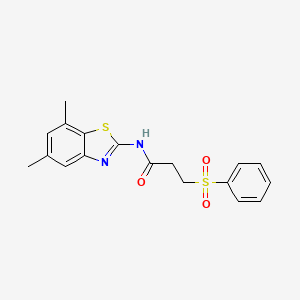

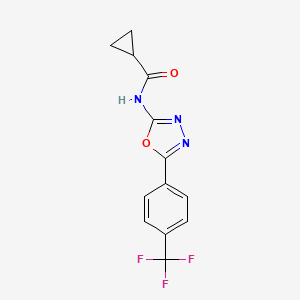

1-(cyclopropylsulfonyl)-N-methyl-N-phenylazetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(cyclopropylsulfonyl)-N-methyl-N-phenylazetidine-3-carboxamide” is a complex organic compound. It contains a cyclopropylsulfonyl group, an azetidine ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring, a four-membered ring containing a nitrogen atom, would likely contribute to the compound’s reactivity . The cyclopropylsulfonyl and carboxamide groups could also influence the compound’s physical and chemical properties .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur . The azetidine ring, the cyclopropylsulfonyl group, and the carboxamide group could all participate in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .

Applications De Recherche Scientifique

Reactions of N-Sulfinylamines with Carbodiimides

N-Sulfinylsulfonamides have been shown to react with carbodiimides to produce 1,2-cycloadducts, which upon thermolysis or hydrolysis yield various compounds including sulfonylcarbodiimides and N-sulfinylamines. This type of reaction showcases the potential for creating diverse sulfonamide-based structures through selective synthesis processes (Minami et al., 1973).

Synthesis of Sulfonylcyclopropanecarboxylic Acid Derivatives

The treatment of ethyl phenylsulfonylacetate with dibromoethane, in the presence of benzyltriethylammonium chloride and alkali, leads to the formation of 1-phenylsulfonylcyclopropanecarboxylic acid and its derivatives. This synthesis pathway highlights the versatility of sulfonyl groups in creating cyclic structures with potential applications in drug development and material science (Takahashi et al., 1985).

Stereoselective Iodine Atom Transfer Cycloaddition

The treatment of certain sulfonyl-containing cyclopropane-carboxylates with triethylborane leads to active methine radical species, facilitating the formation of functionalized cyclopentane derivatives with high stereoselectivity. This reaction underscores the utility of sulfonyl compounds in stereoselective synthesis, potentially relevant for the synthesis of complex organic molecules (Kitagawa et al., 2004).

Parallel Synthesis of Drug-like Thiadiazole Derivatives

A general method has been developed for the parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives using a carboxamidine dithiocarbamate linker. This showcases the application of sulfonyl and related groups in the creation of libraries of compounds with potential pharmaceutical applications (Park et al., 2009).

Enantiomeric Separation Using Capillary Zone Electrophoresis

The novel orally-active growth hormone secretagogue MK-0677's R- and S-enantiomers have been separated using capillary zone electrophoresis, demonstrating the analytical applications of sulfonyl-containing compounds in the pharmaceutical industry (Zhou et al., 1997).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-cyclopropylsulfonyl-N-methyl-N-phenylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-15(12-5-3-2-4-6-12)14(17)11-9-16(10-11)20(18,19)13-7-8-13/h2-6,11,13H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOJLRWKYATCQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2CN(C2)S(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

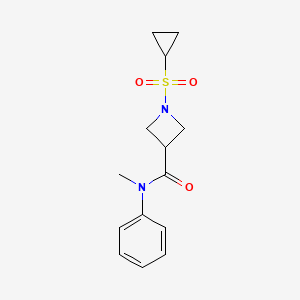

![(1H-benzo[d]imidazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2897595.png)

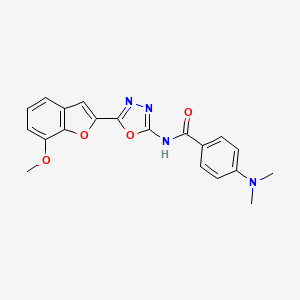

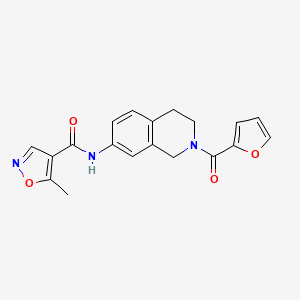

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2897598.png)

![5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2897604.png)

![Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2897609.png)

![3-Phenyl-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2897611.png)